2,2,3-Trimethylcyclobutanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3-trimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-4-6(8)7(5,2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNUTNIUANPMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932444 | |
| Record name | 2,2,3-Trimethylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-49-6 | |
| Record name | 2,2,3-Trimethyl cyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trimethylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2,3 Trimethylcyclobutanone and Its Advanced Derivatives
Strategies for Cyclobutanone (B123998) Ring Construction
The construction of the cyclobutanone ring can be achieved through several distinct synthetic pathways, including ring expansion of smaller rings, cycloaddition reactions, and cyclization of acyclic precursors. These methods offer access to a wide array of substituted cyclobutanones, which are valuable intermediates in organic synthesis. thieme-connect.denih.gov
Ring Expansion of Cyclopropanone (B1606653) Derivatives
One effective strategy for synthesizing cyclobutanones is through the ring expansion of cyclopropanone derivatives. nih.govorganic-chemistry.org This approach leverages the high ring strain of the three-membered cyclopropanone ring, which can be induced to rearrange and expand to the more stable four-membered cyclobutanone system. researchgate.net These reactions often proceed with a high degree of regio- and stereoselectivity, making them valuable for the synthesis of complex target molecules. nih.govacs.org
The addition of diazoalkanes to ketenes is a well-established method for the formation of cyclopropanones, which can then undergo rearrangement to form cyclobutanones. rsc.orgthieme-connect.deacs.org The reaction of a diazoalkane with a ketene (B1206846) initially forms a cyclopropanone. acs.org In the presence of excess diazoalkane, this can further react to yield a cyclobutanone. rsc.orgsorbonne-universite.fr The mechanism of this addition and subsequent rearrangement is influenced by the stereochemistry of the starting materials, with the alkyl groups on both the ketene and the diazoalkane affecting the orientation of the addition and the subsequent migration of a carbon-carbon bond to form the cyclobutanone ring. rsc.orgacs.org
For instance, the reaction of diazomethane (B1218177) with ketene can produce cyclopropanone, which can then react with another molecule of diazomethane to form cyclobutanone. acs.org The stereochemical outcome of these reactions can often be predicted based on the preferred conformations of the intermediates. rsc.org
| Reactants | Product | Notes |
| Diazoalkane and Ketene | Cyclopropanone | Initial product of the reaction. acs.org |
| Cyclopropanone and Diazoalkane | Cyclobutanone | Formed from the ring expansion of the initially formed cyclopropanone. rsc.org |
[2+2] Photocycloaddition Reactions
The [2+2] photocycloaddition is a powerful and frequently utilized photochemical reaction for the synthesis of cyclobutane (B1203170) rings. researchgate.netacs.org This reaction involves the union of two doubly bonded systems, typically an alkene and a molecule in an excited state, to form a four-membered ring. acs.org The reaction can be initiated either by direct photoexcitation of one of the reactants or through the use of a photosensitizer. researchgate.netacs.org This method is particularly valuable for its ability to create complex, polycyclic systems with a high degree of stereocontrol. researchgate.netnih.gov
In direct photoexcitation, one of the alkene components absorbs a photon of light, promoting it to an excited singlet state. acs.org This excited molecule can then react with a ground-state alkene to form the cyclobutane ring. acs.org This process is often used in the dimerization of alkenes or in intramolecular cycloadditions where the two reacting double bonds are part of the same molecule. acs.orgnih.gov The wavelength of light used for excitation is typically in the UV range, corresponding to the absorption maximum of the chromophore. acs.org For example, enones are typically excited at wavelengths between 300 and 350 nm. acs.org
| Reactant Type | Excitation Wavelength | Product |
| Enones | 300-350 nm | Cyclobutane derivatives acs.org |
| α,β-Unsaturated lactams and lactones | ~250 nm | Cyclobutane derivatives acs.org |
Sensitized photocycloaddition involves the use of a photosensitizer, a molecule that absorbs light and then transfers the energy to one of the reacting alkenes, promoting it to a triplet excited state. researchgate.netacs.org This triplet-state molecule then undergoes cycloaddition with the other alkene. acs.org An ideal sensitizer (B1316253) has a high efficiency of intersystem crossing to its triplet state and an excited-state energy that is sufficient to excite the reactant. acs.org This approach is advantageous as it can often be initiated with visible light, which is less damaging to sensitive functional groups than UV radiation. nih.govnih.gov Common sensitizers include ketones like acetone (B3395972) and benzophenone, as well as transition metal complexes such as those of ruthenium. nih.govresearchgate.net
| Sensitizer | Reactants | Conditions | Product |
| Acetone | Substituted cyclobutanones | Triplet-sensitized irradiation | Cyclopropanes (via photodecarbonylation) researchgate.net |
| Thioxanthone | N-aryl maleimides and olefins | 440 nm irradiation | Cyclobutane derivatives nih.gov |
| Ru(bpy)3Cl2 | Electron-deficient olefins | Visible light irradiation | Cyclobutane derivatives nih.gov |
Cyclodialkylation of Carbonyl Protecting Groups
Another strategy for the construction of the cyclobutanone ring involves the cyclodialkylation of a protected carbonyl group. thieme-connect.de In this method, a carbonyl group is first protected, often as a dithiane, and then the resulting derivative is alkylated with a 1,3-dihalopropane. thieme-connect.de The initial alkylation is followed by a second intramolecular alkylation (cyclization) to form the four-membered ring. thieme-connect.de The protecting group is then removed to reveal the cyclobutanone. thieme-connect.de This method provides a reliable route to cyclobutanone and its derivatives from acyclic precursors. thieme-connect.de For example, the 2-lithiated derivative of 1,3-dithiane (B146892) can be reacted with 1-bromo-3-chloropropane, followed by cyclization induced by butyllithium, to form the dithiane-protected cyclobutanone, which can then be deprotected to yield cyclobutanone. thieme-connect.de
| Protected Carbonyl | Alkylating Agent | Cyclization Agent | Deprotection | Product |
| 1,3-Dithiane | 1-Bromo-3-chloropropane | Butyllithium | Hydrolysis | Cyclobutanone thieme-connect.de |
Metal-Mediated Cyclization Pathways
Metal-mediated reactions offer powerful tools for the construction of four-membered rings. These methods often provide high levels of control over the reaction, leading to specific products.
One sophisticated approach to forming cyclobutanones involves the selective monocarbonylation of metallacyclobutane complexes. For instance, titanacyclobutane complexes can undergo carbonylation to yield cyclobutanones. thieme-connect.de This process involves the insertion of a carbon monoxide molecule into the metal-carbon bond of the metallacycle, followed by reductive elimination to form the cyclic ketone. The reaction's efficiency can be influenced by the substituents on the titanacyclobutane ring. thieme-connect.de
Rearrangement Reactions (e.g., Oxaspiropentane Systems)
Rearrangement reactions provide an alternative and often efficient pathway to cyclobutanones. A notable example is the rearrangement of oxaspiropentane systems. Oxaspiropentanes, which can be synthesized from the epoxidation of methylenecyclopropanes, undergo ring expansion to form cyclobutanones. chemicalbook.comorgsyn.org This rearrangement can be induced by various reagents, including lithium iodide. thieme-connect.deorgsyn.org The reaction is believed to proceed through the formation of a cyclobutanone intermediate. researchgate.net This method is considered a general approach for preparing substituted cyclobutanones. orgsyn.org
For example, the addition of cyclopropyldiphenylsulfonium (B12995318) tetrafluoroborate (B81430) to a cyclohexanone (B45756) derivative can produce a single isomer of an oxaspiropentane, which then rearranges to form a spirocyclobutanone. thieme-connect.de
Targeted Synthesis of 2,2,3-Trimethylcyclobutanone
The direct synthesis of this compound can be achieved through several targeted strategies, including the oxidation of a corresponding alcohol precursor or the cyclization of a suitable open-chain molecule.
Oxidation of Precursor Alcohols
A common and straightforward method for synthesizing ketones is the oxidation of their corresponding secondary alcohols. In the case of this compound, the precursor would be 2,2,3-trimethylcyclobutanol. Various oxidizing agents can be employed for this transformation. The choice of oxidant is crucial to ensure the selective conversion of the alcohol to the ketone without causing side reactions or ring cleavage.
Cyclization of Appropriate Precursors
The formation of the cyclobutane ring through cyclization of an open-chain precursor is another key synthetic strategy. While less common than methods involving ring expansions or cycloadditions, direct cyclization can be an effective route. thieme-connect.de For the synthesis of this compound, this would involve an acyclic molecule containing the necessary carbon framework and functional groups that can react intramolecularly to form the four-membered ring.
A general example of this type of reaction is the dehalogenation of an α-haloacetyl bromide with zinc dust in an inert solvent, which can lead to the formation of a cyclobutanone derivative through a [2+2] cycloaddition of a ketene intermediate. google.com
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of a wider range of chemical space and the development of molecules with specific properties. These derivatives can be prepared by modifying existing cyclobutanone structures or by employing substituted starting materials in the synthetic routes described above.
For instance, a process for preparing α-halogenated cyclobutanones has been developed. google.com This method can be applied to create various substituted cyclobutanones, including those with additional alkyl, phenyl, or vinyl groups. google.com The introduction of a halogen atom provides a handle for further functionalization of the cyclobutane ring.
Another approach involves the reaction of ketenes with alkenes under UV irradiation to produce cyclobutanones. By using substituted ketenes and alkenes, a variety of substituted cyclobutanone derivatives can be accessed.
The following table provides examples of substituted this compound derivatives and related compounds mentioned in the literature.
| Compound Name | Molecular Formula | Key Structural Features | CAS Number |
| This compound | C₇H₁₂O | A cyclobutane ring with two methyl groups at position 2 and one at position 3. | 1449-49-6 nist.gov |
| 2-Ethyl-2,3,3-trimethylcyclobutanone | C₉H₁₆O | An ethyl group at position 2 and three methyl groups. | 59895-34-0 guidechem.com |
| 2-Hydroxy-4-isopropylidene-2,3,3-trimethyl-cyclobutanone | C₁₀H₁₆O₂ | A hydroxy group, an isopropylidene group, and three methyl groups. | 51270-78-1 molbase.com |
| 3-Ethoxy-2,2,4-trimethylcyclobutanone | C₉H₁₆O₂ | An ethoxy group and three methyl groups. | 90511-10-7 molaid.com |
This interactive table allows for the comparison of different derivatives and their structural features. The synthesis of such derivatives is crucial for applications in areas like flavor and fragrance chemistry, as well as for serving as intermediates in the synthesis of more complex organic molecules. solubilityofthings.com
Reaction Mechanisms and Reactivity Profiles of 2,2,3 Trimethylcyclobutanone
Fundamental Reactivity of the Cyclobutanone (B123998) Moiety
The reactivity of the cyclobutanone core in 2,2,3-trimethylcyclobutanone is a blend of characteristics typical of acyclic ketones and strained carbocycles. The carbonyl group serves as the primary site for polar reactions, while the strained ring is susceptible to cleavage and rearrangement.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophiles. In these reactions, the nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org The stereochemical outcome of this addition is influenced by the steric hindrance imposed by the three methyl groups.
Attack by a nucleophile can occur from two faces of the planar carbonyl group: syn (on the same side as the C3-methyl group) or anti (on the opposite side). Due to the steric bulk of the gem-dimethyl group at C2 and the methyl group at C3, nucleophilic attack is generally expected to occur from the less hindered face, leading to a specific diastereomer of the resulting cyclobutanol (B46151). In related 3-substituted cyclobutanones, hydride attack predominantly occurs from the face anti to the substituent, yielding the cis-alcohol as the major product. sigmaaldrich.com This preference is attributed to minimizing torsional strain in the transition state. sigmaaldrich.com
Reduction Pathways
The reduction of the carbonyl group in this compound to a secondary alcohol can be achieved using various metal hydride reagents. These reagents act as a source of the hydride ion (H⁻), which executes a nucleophilic attack on the carbonyl carbon. libretexts.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.orgwikipedia.org
The stereoselectivity of the reduction is a key consideration. Studies on similarly substituted cyclobutanones have shown that the facial selectivity of the hydride attack is high, leading predominantly to the formation of the cis-alcohol, where the hydroxyl group and the C3-methyl group are on the same side of the ring. sigmaaldrich.com This selectivity can be influenced by the bulk of the hydride reagent and the reaction conditions, though the anti-attack pathway generally remains favored. sigmaaldrich.comresearchgate.net The rate of reduction for cyclobutanone is notably faster than for less strained cyclic ketones like cyclohexanone (B45756), a phenomenon attributed to the relief of ring strain as the carbonyl carbon rehybridizes from sp² to sp³. pharmacy180.com
Table 1: Stereoselectivity in the Reduction of Substituted Cyclobutanones Data based on analogous 3-substituted cyclobutanone systems to illustrate general principles.
| Reducing Agent | Substrate | Major Product | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| LiAlH₄ | 3-Methylcyclobutanone | cis-3-Methylcyclobutanol | >90:10 | sigmaaldrich.com |
| L-Selectride® | 3-Methylcyclobutanone | cis-3-Methylcyclobutanol | >90:10 | sigmaaldrich.com |
Oxidation Processes
The oxidation of cyclobutanones can lead to the formation of γ-lactones through a process known as the Baeyer-Villiger oxidation. sigmaaldrich.comnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the group that is more substituted and better able to stabilize a positive charge has a higher migratory aptitude.
For this compound, there are two possible sites for oxygen insertion: between the carbonyl carbon and the C2 (quaternary) carbon, or between the carbonyl carbon and the C4 (methylene) carbon. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > primary alkyl. Therefore, the C2 carbon (a quaternary center) would be expected to migrate preferentially over the C4 carbon (a methylene (B1212753) group). This would lead to the formation of a lactone with the oxygen atom inserted between the original carbonyl carbon and the C2 position.
The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid catalyst. nih.govnih.gov
Table 2: Regioselectivity in Baeyer-Villiger Oxidation of Substituted Cyclobutanones Data based on analogous systems to illustrate regiochemical principles.
| Substrate | Oxidant | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| 2-Arylcyclobutanone | m-CPBA, Cu(NTf₂)₂ | γ-Lactone (aryl migration) | up to >20:1 | nih.gov |
Detailed Mechanistic Investigations of Ring Transformations
The inherent strain of the cyclobutane (B1203170) ring makes this compound a substrate for various ring expansion and rearrangement reactions, which have been subject to detailed mechanistic scrutiny.
Stereoelectronics of Diazoalkane Ring Expansions
Ring expansion of cyclobutanones can be achieved using diazoalkanes, a reaction known as the Tiffeneau-Demjanov rearrangement. wikipedia.orgd-nb.info This reaction proceeds via the formation of a diazonium ion from a β-amino alcohol precursor, which is typically synthesized from the ketone. d-nb.info The subsequent loss of N₂ generates a carbocation, which triggers a rearrangement. wikipedia.org The stereoelectronics of the migrating group play a crucial role in determining the product. The migrating bond must be anti-periplanar to the departing leaving group (the diazonium ion) for an efficient rearrangement.
In a related process, Lewis acid-catalyzed reaction with trimethylsilyldiazomethane (B103560) also results in ring expansion to a cyclopentanone. nobelprize.org The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, followed by nucleophilic attack by the diazomethane (B1218177). A 1,2-migration of one of the α-carbons ensues. The regioselectivity of this migration is governed by the migratory aptitude of the adjacent carbons. In the case of this compound, the more substituted C2 carbon would be expected to migrate, leading to a specific substituted cyclopentanone. The choice of Lewis acid catalyst can influence the reaction pathway, leading to different products. nobelprize.org
Role of Conformational Equilibria in Product Distribution
The cyclobutane ring is not perfectly planar and exists in a puckered conformation. For substituted cyclobutanones, this leads to different conformational isomers where substituents can occupy either axial or pseudo-axial/equatorial or pseudo-equatorial positions. The equilibrium between these conformers can significantly influence the reactivity and the distribution of products. gatech.edu
In nucleophilic additions and reductions, the trajectory of the incoming nucleophile is dictated by the need to minimize steric interactions with the substituents on the ring. sigmaaldrich.com The puckered conformation places the substituents in specific spatial arrangements, creating a more hindered and a less hindered face for attack. The transition state stability for the two possible attack trajectories (axial vs. equatorial) determines the product ratio. For 3-substituted cyclobutanones, the preference for hydride attack from the face opposite the substituent is a direct consequence of the ring's conformational preference, which seeks to minimize steric strain and repulsive electrostatic interactions in the transition state. sigmaaldrich.comresearchgate.net Therefore, the conformational equilibrium of this compound, governed by the interactions between the three methyl groups, is a critical factor in predicting the stereochemical outcome of its reactions.
1,2-Nucleophilic Rearrangement Pathways
A 1,2-nucleophilic rearrangement is an organic reaction where a substituent moves from one atom to an adjacent atom within the same molecule. wikipedia.org These rearrangements are typically intramolecular, resulting in a structural isomer of the starting material. wikipedia.org The process is often initiated by the formation of a reactive intermediate, such as a carbocation, and is driven by the formation of a more stable intermediate. wikipedia.orgchemistrysteps.com For carbocations, stability increases with the number of alkyl substituents, following the order: tertiary > secondary > primary. periodicchemistry.com Consequently, a less stable carbocation will readily rearrange to a more stable one if a suitable migrating group (like a hydride or an alkyl group) is present on an adjacent carbon. chemistrysteps.comperiodicchemistry.com
In the context of this compound, a rearrangement can be envisioned under acidic conditions, which would protonate the carbonyl oxygen, creating a favorable scenario for a 1,2-alkyl shift. A particularly relevant pathway for cyclobutane systems is ring expansion, which can alleviate the inherent ring strain of the four-membered ring. chemistrysteps.com
A plausible rearrangement pathway for this compound involves the migration of one of the C4-C1 bonds to the adjacent C2 carbon. This would be initiated by the formation of a carbocation at C2. The driving force for this shift is the formation of a more stable tertiary carbocation and the expansion of the strained cyclobutane ring into a less strained cyclopentane (B165970) ring. chemistrysteps.com This type of rearrangement is critical in understanding the reactivity of strained cyclic systems.
Table 1: Proposed Carbocation Stability in a 1,2-Rearrangement
| Intermediate Stage | Carbocation Type | Key Stability Factors |
|---|---|---|
| Initial (Hypothetical) | Secondary | Located on the cyclobutane ring; high ring strain. |
| Post-Rearrangement | Tertiary | Located on a less strained cyclopentane ring; increased alkyl substitution. |
Photochemical Transformations and Excited State Dynamics
The photochemistry of cyclic ketones, such as this compound, is notably complex due to the high degree of ring strain and the presence of multiple competing photochemical channels that are active on ultrafast timescales. whiterose.ac.uk Upon absorption of light, these molecules are promoted to an electronically excited state, from which they can undergo a variety of transformations. wikipedia.org The specific pathways and product distributions are governed by the intricate interplay of electronic and nuclear motions. arxiv.org
The Norrish Type I reaction is a characteristic photochemical process for aldehydes and ketones. wikipedia.orgslideshare.net It involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-carbon bond) following photoexcitation. wikipedia.org This α-scission generates two radical intermediates, which can then undergo several secondary reactions, including recombination or decarbonylation (loss of carbon monoxide) followed by the formation of a new C-C bond. wikipedia.org
For the asymmetric this compound, there are two distinct α-bonds that can cleave:
Cleavage of the C1-C2 bond: This bond is between the carbonyl carbon and the more substituted α-carbon. This cleavage would yield a more stable tertiary radical at C2.
Cleavage of the C1-C4 bond: This bond is between the carbonyl carbon and the less substituted α-carbon. This would result in a diradical with a primary radical at C4.
The stability of the generated radicals often dictates the preferred cleavage pathway. wikipedia.org Following the initial α-cleavage, the resulting acyl-alkyl diradical can lose a molecule of carbon monoxide to form a new diradical intermediate, which can subsequently cyclize to form a substituted cyclopropane (B1198618) or undergo further reactions.
Table 2: Potential Norrish Type I Fragmentation Pathways
| Cleavage Pathway | Initial Radical Products | Potential Subsequent Products |
|---|---|---|
| Pathway 1 (C1-C2 Cleavage) | Acyl radical and a tertiary alkyl radical. | Decarbonylation leading to hydrocarbon fragments. |
| Pathway 2 (C1-C4 Cleavage) | Acyl radical and a primary alkyl radical within a diradical intermediate. | Decarbonylation and subsequent ring closure to form a cyclopropane derivative or formation of alkenes. |
The photochemistry of cyclobutanone and its derivatives is significantly influenced by the nature of the excited states involved. whiterose.ac.uk The second absorption band in cyclobutanone, which lies in the ultraviolet region around 200 nm, corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to a diffuse 3s Rydberg orbital (an S2 state with 3s ← n character). whiterose.ac.uk Excitation into this Rydberg state is a critical first step in the complex photochemical dynamics of these molecules. whiterose.ac.uk
While direct experimental data for this compound is limited, it is expected to exhibit similar behavior. The Rydberg character of the S2 state means the excited electron occupies a large, spatially diffuse orbital. This electronic configuration weakens the C-C bonds within the strained ring, facilitating the subsequent photochemical reactions, including the Norrish Type I cleavage. The dynamics initiated from this Rydberg state are crucial in determining the ultimate fate of the molecule, channeling it towards various product formations. whiterose.ac.uk
Upon photoexcitation to the S2 state, this compound does not follow a single, simple reaction path. Instead, it enters a landscape of tightly coupled electronic and nuclear motions where multiple decay and reaction channels compete on a femtosecond to picosecond timescale. whiterose.ac.ukarxiv.org
Theoretical and experimental studies on the parent cyclobutanone molecule reveal a rich and complex series of events. whiterose.ac.ukarxiv.org After initial excitation, the molecule can rapidly move from the S2 state to the first excited singlet state (S1) through a process called internal conversion. arxiv.org From the S1 state, it can then decay non-radiatively to the electronic ground state (S0) or undergo intersystem crossing to a triplet state (T1). arxiv.orgchemrxiv.org Each of these electronic states has its own reactivity, leading to different products. For instance, Norrish Type I reactions can occur from both singlet and triplet excited states. chemrxiv.org
The timescales for these processes are extremely short. For cyclobutanone, simulations have predicted the S2 → S1 internal conversion lifetime to be on the order of picoseconds, while the S1 → S0 lifetime is even faster, in the hundreds of femtoseconds. arxiv.org The branching between these competing ultrafast pathways—internal conversion, intersystem crossing, and direct reaction—determines the quantum yield of each final photoproduct. nih.gov The substitution pattern in this compound would undoubtedly influence the precise lifetimes and branching ratios compared to the unsubstituted cyclobutanone, but the fundamental principle of competing ultrafast channels remains central to its photochemistry.
Table 3: Illustrative Ultrafast Dynamic Processes in Cyclobutanones
| Process | Description | Exemplary Timescale (from cyclobutanone studies) |
|---|---|---|
| S2 → S1 Internal Conversion | Non-radiative transition between the second and first excited singlet states. | ~7.0 ps arxiv.org |
| S1 → S0 Internal Conversion | Non-radiative transition from the first excited state to the ground state. | ~550 fs arxiv.org |
| Intersystem Crossing (ISC) | Transition from a singlet excited state (e.g., S1) to a triplet state (T1). | Competes with internal conversion; timescale varies. arxiv.org |
Stereochemical Considerations in 2,2,3 Trimethylcyclobutanone Chemistry
Principles of Chirality and Stereoisomerism Relevant to Cyclobutanones
Chirality is a geometric property of a molecule that is not superimposable on its mirror image, much like a pair of hands. lumenlearning.commsu.edu The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. lumenlearning.comutexas.edu In the case of 2,2,3-trimethylcyclobutanone, the carbon atom at the 3-position (C3) is a chiral center. It is bonded to four distinct groups: a hydrogen atom, a methyl group, the C2 carbon (which is substituted with two methyl groups), and the C4 carbon (which is part of the carbonyl group).
The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. utexas.edulibretexts.org These enantiomers are designated as (R)-2,2,3-trimethylcyclobutanone and (S)-2,2,3-trimethylcyclobutanone based on the Cahn-Ingold-Prelog priority rules. For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. utexas.eduiosrjournals.org Since this compound has n=1, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).
Stereoisomers that are not mirror images of each other are known as diastereomers. msu.edulibretexts.org While this compound itself does not have diastereomers, this class of stereoisomers becomes relevant in substituted cyclobutanones with multiple chiral centers. For example, the introduction of another substituent at the C4 position could create a second chiral center, leading to the possibility of diastereomeric forms (e.g., RR, SS, RS, SR). msu.edu Understanding these fundamental principles is the basis for developing stereoselective synthetic routes and predicting the stereochemical outcome of reactions involving this chiral ketone.
Strategies for Stereoselective Synthesis
The synthesis of enantiomerically pure or enriched cyclobutanones, including this compound, requires strategies that can control the formation of the chiral center at C3. Several methodologies have been developed for the stereoselective synthesis of substituted cyclobutanones. nih.govresearchgate.netdntb.gov.ua
One prominent strategy involves the ring expansion of smaller, more readily available chiral precursors. For instance, the pinacol-type rearrangement of enantiomerically pure α-hydroxycyclopropylcarbinols provides a reliable route to 2-substituted cyclobutanones with a high degree of stereoselectivity. acs.orgacs.org Another powerful method is the [2+2] cycloaddition reaction, often achieved photochemically, between a ketene (B1206846) and an alkene. nih.govacs.org The use of chiral auxiliaries or catalysts in these cycloadditions can induce asymmetry and lead to the formation of a specific enantiomer. nih.gov
Organocatalysis has also emerged as a potent tool for the enantioselective synthesis and functionalization of cyclobutanones. nih.gov For example, proline and its derivatives have been used to catalyze direct aldol (B89426) and Mannich reactions of cyclobutanone (B123998) with various electrophiles, affording substituted cyclobutanones with high yields and enantioselectivity. nih.gov More recent developments include metal-catalyzed processes, such as those using rhodium or copper, to construct highly substituted cyclobutane (B1203170) rings with excellent diastereoselectivity and enantioselectivity from precursors like bicyclobutanes. semanticscholar.orgnih.govnih.gov The choice of strategy depends on the desired substitution pattern and the required level of stereochemical purity.
| Method | Catalyst/Reagent | Substrate Type | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|
| Pinacol-Type Ring Expansion | Lewis or Brønsted Acid | α-Hydroxycyclopropylcarbinols | High degree of stereoselectivity | acs.orgacs.org |
| Organocatalyzed Aldol Reaction | (S)-Tryptophan or (S)-Threonine | Cyclobutanone and Aromatic Aldehydes | up to 84% ee, syn/anti selectivity | nih.gov |
| Organocatalyzed Mannich Reaction | Supported (S)-proline | Cyclobutanone and Imines | Good enantioselectivity | nih.gov |
| Ring Contraction | Iodonitrene Chemistry | Chiral Pyrrolidines | Excellent stereocontrol (e.g., 97% ee) | acs.org |
| Homoconjugate Addition | Cu(I) catalyst | Enantioenriched Bicyclobutanes | High diastereoselectivity (7:1 to 14:1 dr) | nih.gov |
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The predefined stereochemistry at the C3 position of this compound exerts a significant influence on the outcomes of subsequent chemical transformations. The chiral environment dictates the facial selectivity of reactions at the adjacent carbonyl group and can control the formation of new stereocenters, a concept known as substrate-controlled diastereoselection.
When a nucleophile attacks the carbonyl carbon, it can approach from one of two faces of the planar carbonyl group. The existing stereocenter at C3, along with the bulky gem-dimethyl group at C2, creates a sterically biased environment. The nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer of the resulting cyclobutanol (B46151) in excess. The stereochemical configuration (R or S) of the starting ketone directly determines the absolute configuration of the major product. acs.org
This stereochemical influence extends to various other reactions. For example, in photochemical processes such as the Norrish Type-I reaction, the initial cleavage of the C-C bond adjacent to the carbonyl can be influenced by the conformation dictated by the stereocenters, potentially leading to different radical intermediates and final products. arxiv.org Similarly, in ring-expansion reactions like the Baeyer-Villiger oxidation, the migratory aptitude of the adjacent carbons can be affected by their stereochemical relationship to the substituents, resulting in regioselective and stereoselective lactone formation. acs.org The stereospecific ring expansion of oxaspiropentanes to cyclobutanones has been shown to proceed with inversion of configuration at the migrating carbon, highlighting the direct transfer of stereochemical information. acs.org
Conformational Analysis and Dynamic Stereochemistry
Four-membered rings like cyclobutane are not planar. dalalinstitute.com To alleviate the torsional strain that would arise from eclipsed C-H bonds in a flat structure, the ring adopts a non-planar, "puckered" or "butterfly" conformation. libretexts.orgopenstax.orglibretexts.org In this conformation, one carbon atom is bent out of the plane of the other three. openstax.org This puckering reduces torsional strain at the cost of a slight increase in angle strain, as the C-C-C bond angles become slightly less than 90°. libretexts.orglibretexts.org
For cyclobutanone, the presence of the sp²-hybridized carbonyl carbon alters the geometry, but the ring remains puckered. aip.org The molecule undergoes a rapid ring-inversion process, or "ring-flipping," where it interconverts between two equivalent puckered conformations. slideshare.net This process represents a form of dynamic stereochemistry, where isomers are in equilibrium through conformational changes. pageplace.deyoutube.com The energy barrier for this inversion in cyclobutane is very low, around 1.45 kcal/mol. slideshare.net
| Parameter | Value (for parent Cyclobutanone) | Significance | Reference |
|---|---|---|---|
| Ring Puckering | Non-planar | Relieves torsional strain from eclipsed bonds. | libretexts.orgopenstax.org |
| Puckering Angle | ~25° (for cyclobutane) | The dihedral angle representing the fold in the ring. | openstax.orgmaricopa.edu |
| Inversion Barrier | 7.6 ± 2 cm⁻¹ (21.7 cal/mol) | Energy required for ring-flipping between puckered forms. | aip.org |
| Bond Angle (C2-C1-C4) | 93.1 ± 0.3° | Shows deviation from a perfect square (90°). | aip.org |
| Bond Angle (C1-C2-C3) | 88.0 ± 0.3° | Shows deviation from a perfect square (90°). | aip.org |
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of 2,2,3-Trimethylcyclobutanone. Due to the molecule's asymmetry, its proton and carbon environments are distinct, leading to complex but interpretable spectra.
While specific, experimentally verified ¹H NMR spectral data for this compound is not extensively detailed in readily available literature, the molecular structure allows for the prediction of its key features. The structure contains multiple, non-equivalent protons. The protons on the cyclobutane (B1203170) ring and the three methyl groups would each produce distinct signals. The chemical shifts and coupling patterns of the ring protons would be particularly informative, providing data on their spatial relationships and the puckering of the cyclobutane ring. The integration of the signals would correspond to the number of protons in each unique environment.
In ¹³C NMR spectroscopy, each unique carbon atom in this compound would give rise to a separate resonance. Based on the structure, seven distinct signals would be expected: one for the carbonyl carbon, three for the carbons within the cyclobutane ring, and three for the methyl group carbons. The chemical shift of the carbonyl carbon would be the most downfield, a characteristic feature of ketones. This analysis provides unambiguous evidence of the carbon framework of the molecule.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The compound, with a molecular formula of C₇H₁₂O, has a molecular weight of approximately 112.17 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecule's mass spectrum is cataloged in the NIST/EPA/NIH Mass Spectral Library, confirming its molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 112 . GC-MS has been utilized in numerous studies to detect and identify this compound as a volatile or semi-volatile organic compound in various complex matrices, including food products and biological samples.
The fragmentation of the molecular ion is governed by the structure of the cyclobutanone (B123998) ring and the positions of the methyl substituents. Key fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄). The resulting fragment ions provide a unique fingerprint for definitive identification.
Table 1: Key Mass Spectrometry Data for this compound
| Feature | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol | |
| Molecular Ion (M⁺) | m/z 112 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is essential for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band in its IR spectrum would be the carbonyl (C=O) stretching vibration. For cyclobutanones, this peak typically appears at a higher frequency (around 1780 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). This shift to a higher wavenumber is a direct consequence of the increased ring strain in the four-membered ring, which strengthens the C=O bond. Other significant absorptions would include C-H stretching vibrations from the methyl groups and the cyclobutane ring (typically in the 2850-3000 cm⁻¹ region) and C-H bending vibrations (around 1375-1465 cm⁻¹).
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | ~1780 |
| C-H (Alkyl) | Stretch | 2850-3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is characterized by the electronic transitions of its carbonyl chromophore. Ketones typically display a weak absorption band in the near-UV region (around 270-300 nm) resulting from the electronically forbidden n→π* (n-to-pi-star) transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The low molar absorptivity (ε) of this band is a hallmark of this type of transition.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
This compound is a chiral molecule, possessing a stereocenter at the C3 position. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful methods for investigating its stereochemistry. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Research has specifically investigated the circular dichroism of this compound. Studies have shown that the compound exhibits a significant solvent effect on its CD spectrum. This phenomenon has been attributed to changes in the conformational equilibrium of the puckered cyclobutanone ring in different solvent environments. This finding underscores the utility of chiroptical spectroscopy not only in determining the absolute configuration of the molecule but also in providing detailed insights into its dynamic conformational behavior in solution.
Integration of Chemometric Approaches in Spectroscopic Data Analysis
The analysis of spectroscopic data for this compound can be significantly enhanced through the application of chemometric methods. These statistical and mathematical techniques are employed to extract meaningful information from large and complex chemical datasets, such as those generated by modern spectroscopic instruments. In the context of this compound analysis, chemometrics can be instrumental in resolving overlapping spectral features, quantifying the compound in complex mixtures, and identifying patterns related to various chemical and physical properties.
Chemometric approaches are particularly valuable when dealing with subtle spectral variations that may be difficult to discern through visual inspection alone. By reducing the dimensionality of the data and modeling the relationships between spectral features and properties of interest, these methods provide a robust framework for both qualitative and quantitative analysis.
Principal Component Analysis (PCA) for Exploratory Data Analysis
Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used for exploring and visualizing complex datasets. When applied to the spectroscopic data of this compound, PCA can be used to identify outliers, group samples with similar spectral characteristics, and understand the main sources of variation in the data.
The fundamental principle of PCA is to transform the original variables (e.g., absorbance at each wavenumber in an IR spectrum) into a new set of uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the dataset, and each subsequent component explains the maximum remaining variance. By plotting the scores of the first few PCs, it is possible to visualize the structure of the data in a lower-dimensional space.
For instance, in a manufacturing setting, PCA could be applied to the infrared spectra of different batches of this compound to ensure batch-to-batch consistency. A hypothetical scores plot from such an analysis is presented below, where each point represents the spectrum of a different batch.
Table 1: Hypothetical PCA Scores for Infrared Spectra of this compound Batches
| Batch ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Status |
|---|---|---|---|
| Batch_001 | -1.2 | 0.5 | Within Specification |
| Batch_002 | -1.5 | 0.3 | Within Specification |
| Batch_003 | -1.3 | 0.6 | Within Specification |
| Batch_004 | 2.5 | -1.8 | Outlier |
| Batch_005 | -1.4 | 0.4 | Within Specification |
In this hypothetical scenario, batches 1, 2, 3, and 5 cluster together, indicating spectral similarity and process consistency. Batch 4, however, appears as an outlier, suggesting a potential deviation in the manufacturing process that warrants further investigation. The loadings plot for the PCA model would then reveal which specific spectral regions (wavenumbers) are responsible for this deviation.
Partial Least Squares (PLS) Regression for Quantitative Analysis
Partial Least Squares (PLS) regression is a supervised chemometric method that is particularly well-suited for quantitative analysis, especially when dealing with a large number of predictor variables that are highly correlated, as is common in spectroscopic data. silicann.comresearchgate.net PLS aims to build a predictive model by relating the spectral data (X-matrix) to a known property of the samples, such as the concentration of this compound (Y-matrix). frontiersin.org
Similar to PCA, PLS reduces the dimensionality of the data by creating latent variables (LVs). researchgate.net However, unlike PCA, which only considers the variance in the X-matrix, PLS also takes into account the covariance between the X and Y matrices. silicann.com This ensures that the LVs are not only describing the major variations in the spectra but are also relevant for predicting the property of interest.
A hypothetical application of PLS would be the development of a rapid analytical method for determining the concentration of this compound in a reaction mixture using near-infrared (NIR) spectroscopy. A calibration model would be built using a set of samples with known concentrations of this compound. The performance of the PLS model is typically evaluated by parameters such as the Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination (R²).
Table 2: Hypothetical PLS Calibration and Validation Data for this compound Concentration
| Sample ID | Reference Concentration (%) | Predicted Concentration (%) | Residual |
|---|---|---|---|
| Cal_01 | 0.5 | 0.52 | -0.02 |
| Cal_02 | 1.0 | 0.98 | 0.02 |
| Cal_03 | 1.5 | 1.55 | -0.05 |
| Cal_04 | 2.0 | 1.97 | 0.03 |
| Val_01 | 0.75 | 0.78 | -0.03 |
| Val_02 | 1.25 | 1.22 | 0.03 |
The data in this table illustrates the relationship between the actual (reference) and the spectroscopically predicted concentrations of this compound. A well-performing PLS model would exhibit a low residual error and a high correlation between the reference and predicted values. Such a model would enable rapid and non-destructive quantification of this compound, significantly streamlining process monitoring and quality control.
The integration of chemometric methods like PCA and PLS with spectroscopic techniques provides a powerful analytical toolkit for the study of this compound. These approaches allow for a deeper understanding of complex spectral data, facilitating improved process control, quality assurance, and quantitative analysis.
Advanced Applications and Future Research Directions
2,2,3-Trimethylcyclobutanone as a Versatile Building Block in Complex Molecule Synthesis
Strained carbocyclic molecules, particularly cyclobutane (B1203170) and cyclobutanone (B123998) derivatives, are highly valued as synthetic tools in organic chemistry. rsc.orgnih.gov The inherent ring strain within the cyclobutanone core provides a thermodynamic driving force for a variety of chemical transformations, allowing chemists to construct complex molecular architectures that would be challenging to access through other means. nih.govmdpi.com Cyclobutanone derivatives are frequently used as key intermediates in the total synthesis of bioactive compounds and natural products. mdpi.com
The reactivity of the cyclobutanone moiety can be harnessed in several ways:
Ring-Opening Reactions: The four-membered ring can be selectively cleaved under various conditions (thermal, photochemical, acid/base catalysis, or transition-metal catalysis) to generate linear intermediates with defined stereochemistry. nih.gov
Ring-Expansion Reactions: Cyclobutanones are excellent precursors for larger ring systems. nih.govresearchgate.net For instance, free radical-induced ring expansions can be used to synthesize seven- and eight-membered rings, which are present in numerous natural products. researchgate.netbenthamscience.com
[2+2] Cycloadditions: The synthesis of cyclobutanones often proceeds via [2+2] cycloaddition reactions, and the resulting structure can be a pivotal component in subsequent transformations. nih.govmdpi.com
The strategic modification of the cyclobutanone structure is a cornerstone of its utility. nih.gov These transformations allow for the regio- and stereoselective formation of new bonds and functional groups, making compounds like this compound valuable starting points for synthesizing diverse and complex molecules. nih.govmdpi.com
| Transformation Type | Description | Resulting Structures | Reference |
|---|---|---|---|
| Radical Ring Expansion | Free-radical induced cleavage of a C-C bond in the ring, followed by rearrangement to form a larger ring. | cis-fused 7- and 8-membered rings, spiro-annulated medium rings, large rings. | researchgate.netbenthamscience.com |
| Thermal Ring Opening | Electrocyclic ring-opening to form vinylketenes, which can be trapped in cycloaddition reactions. | Polycyclic systems, phenols, cyclooctadienones. | mdpi.com |
| Nucleophile-Induced Ring Opening | Attack by a nucleophile leads to ring cleavage and formation of a functionalized linear chain. | Functionalized carboxylic acid derivatives. | mdpi.com |
| Transition-Metal-Catalyzed Ring Opening | Insertion of a transition metal into a C-C bond activates the ring for further reactions. | Metallacyclic intermediates, cross-coupling products. | mdpi.com |
Research in Flavor and Fragrance Chemistry (e.g., Aroma Compound Identification)
The identification of novel volatile compounds is a continuous pursuit in flavor and fragrance chemistry. Cyclic ketones are a well-established class of fragrance materials, contributing a wide range of scent profiles. However, specific research identifying this compound as a significant aroma or flavor compound in natural sources like essential oils is not prominent in current scientific literature.
Gas chromatography-mass spectrometry (GC-MS) is the primary technique used to identify volatile components in complex mixtures such as essential oils. researchgate.netscispace.com While numerous terpenes, esters, and other ketones are routinely identified, this compound has not been reported as a major constituent in studies of common essential oils. nih.govresearchgate.net The potential for a given compound to be a useful fragrance ingredient depends on its odor threshold, character, and stability. Future research involving advanced analytical techniques and sensory panel evaluations could explore the organoleptic properties of this compound and its potential role as a trace component that may contribute to a complex scent profile.
Exploration in Polymer Chemistry Research
The incorporation of cyclic structures into polymer backbones is a strategy to control the physical and chemical properties of materials. Cyclobutane-based polymers, in particular, have been a topic of interest for decades, with a recent focus on developing sustainable polyesters and polyamides. nih.gov A primary method for creating such polymers is through solution-state [2+2] photopolymerization, where monomers containing two photoreactive groups are linked together by forming cyclobutane rings upon exposure to light. nih.gov
This approach allows for the synthesis of structurally diverse polymers. nih.gov While much of the research has focused on monomers derived from cinnamates to form truxinate structures within the polymer chain, the exploration of other cyclobutane-containing monomers is an active area of research. nih.gov The use of functionalized cyclobutanones, such as this compound, as either a monomer precursor or a modifying agent for polymers represents a potential, though less explored, research avenue. The strained ring could potentially be used in ring-opening polymerization (ROP), a common method for producing polyesters and other polymers, although this application for cyclobutanones is not yet well-established. The synthesis of polycyclic cyclobutanones has also been investigated in the context of developing thermally stable materials. ibm.com
Role as Synthetic Intermediate in Medicinal Chemistry Research
The cyclobutane ring is a structural motif found in numerous natural products with interesting biological activities. mdpi.com However, it remains a relatively rare scaffold in synthetic pharmaceuticals approved by the FDA. mdpi.com This disparity highlights the challenges in synthesizing complex cyclobutane rings but also underscores the opportunity for innovation. Developing methods to produce densely functionalized cyclobutane building blocks is a highly desirable goal in medicinal chemistry. mdpi.com
Cyclobutanones serve as key starting materials for a wide range of molecules, including bioactive compounds and drugs such as cyclobutane nucleosides. mdpi.com Their utility stems from their ability to be converted into other functionalized cyclobutanes or to serve as precursors for larger, more complex ring systems through ring-expansion reactions. nih.govmdpi.com For example, the synthesis of certain benzodiazepine (B76468) derivatives, a class of psychoactive drugs, can be achieved through the ring-opening of benzocyclobutenone intermediates. mdpi.com The development of new catalytic methods, including organocatalysis and biocatalysis, to functionalize cyclobutanones enantioselectively is expanding their potential as intermediates for chiral drugs. nih.gov
Emerging Research Challenges and Opportunities in Cyclobutanone Chemistry
The field of cyclobutanone chemistry is continually evolving, with several key challenges and opportunities driving current research.
Challenges:
Stereocontrol: A primary challenge is achieving high levels of stereocontrol during the synthesis and functionalization of the cyclobutanone ring. nih.gov Developing new organo- and biocatalyzed methods that provide access to enantiomerically pure cyclobutane derivatives is a major focus. nih.gov
Selective C-C Bond Cleavage: Harnessing the ring strain for productive reactions requires precise control over which carbon-carbon bond is cleaved. Methodologies that enable the selective ring-opening or rearrangement of complex cyclobutanones are highly sought after. nih.gov
Opportunities:
Photochemistry: The photochemical behavior of cyclobutanone is an area of fundamental interest. Studies on its ultrafast ring-opening dynamics upon photoexcitation provide deep insights into chemical reaction mechanisms. wikipedia.org This knowledge could lead to new light-driven synthetic methods.
Novel Radical Reactions: The development of radical-induced ring-opening reactions of cyclobutanone derivatives (such as oximes) has created new ways to generate functionalized alkyl radicals. rsc.orgnih.gov These intermediates can be trapped by small molecules like carbon monoxide or sulfur dioxide, providing novel pathways to complex molecular structures. rsc.org
Eco-Friendly Catalysis: There is a rising interest in developing environmentally friendly approaches to cyclobutane synthesis and modification. nih.gov The use of organocatalysis and biocatalysis, often performed in greener solvents like water, represents a significant step towards sustainable chemistry. nih.gov
Synthesis of Novel Fused Systems: The construction of cyclobutanones fused to aromatic systems other than benzene (B151609) is a relatively new frontier. researchgate.net These novel structures could serve as versatile building blocks for previously inaccessible molecular scaffolds.
Q & A
Q. What are the primary spectroscopic methods for characterizing the structural integrity of 2,2,3-Trimethylcyclobutanone, and how do methyl group positions influence spectral interpretations?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to resolve methyl group splitting patterns. The unsymmetrical arrangement of methyl groups in 2,2,3-substituted cyclobutanones causes distinct chemical shifts. For example, in analogous compounds like 2,2,3-trimethylbutane, methyl protons exhibit upfield shifts (e.g., δ 0.83–1.38 ppm) due to steric shielding, while carbonyl carbons resonate near δ 215–220 ppm .
- Infrared (IR) Spectroscopy: Detect carbonyl stretching vibrations (~1750 cm) and methyl C-H stretches (~2950 cm). Compare with computational predictions (e.g., DFT-GIAO) to validate assignments .
- Mass Spectrometry (MS): Fragmentation patterns (e.g., loss of methyl groups or cyclobutane ring cleavage) provide insights into molecular stability.
Q. What synthetic strategies are recommended for obtaining high-purity this compound, and how can side reactions be minimized?
Methodological Answer:
- Multi-Step Alkylation: Start with cyclobutanone and employ regioselective alkylation using methyl halides. Use sterically hindered bases (e.g., LDA) to direct methylation to the 2- and 3-positions.
- Catalytic Hydrogenation: Reduce pre-functionalized intermediates (e.g., 2,2,3-trimethylcyclobutenone) under controlled H pressure to avoid over-reduction of the cyclobutane ring .
- Purification: Employ fractional distillation or preparative HPLC to isolate the product from isomers (e.g., 2,3,3-trimethyl derivatives). Monitor by GC-MS to confirm purity .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental NMR data for this compound derivatives?
Methodological Answer:
- DFT-GIAO Calculations: Optimize molecular geometries (B3LYP/6-311++G(d,p)) and compute / chemical shifts. Compare with experimental data to identify discrepancies arising from solvent effects or conformational dynamics. For example, in 2,2,3-trimethylbutane, deviations >0.1 ppm between theory and experiment suggest unaccounted steric interactions .
- Molecular Dynamics (MD) Simulations: Model temperature-dependent conformational changes (e.g., ring puckering in cyclobutanone) to explain anomalous splitting in NOESY spectra.
Q. What mechanistic insights explain the reactivity of this compound in [2+2] photocycloadditions, and how do methyl groups influence regioselectivity?
Methodological Answer:
- Photochemical Studies: Irradiate the compound with UV light (254 nm) in the presence of alkenes. Use time-resolved spectroscopy to track intermediates (e.g., triplet diradicals).
- Steric and Electronic Analysis: Methyl groups at the 2- and 3-positions increase steric hindrance, favoring endo transition states. Compare with less-substituted analogs (e.g., 2-methylcyclobutanone) to quantify rate differences .
- Theoretical Modeling: Calculate Fukui indices to predict electrophilic/nucleophilic sites and transition-state energies (MP2/cc-pVTZ).
Q. How do isotopic labeling (e.g., 2H^2\text{H}2H, 13C^{13}\text{C}13C) and X-ray crystallography clarify the thermal decomposition pathways of this compound?
Methodological Answer:
- Isotopic Tracers: Synthesize deuterated analogs (e.g., this compound-d) to track hydrogen migration during pyrolysis. Analyze products via GC-MS with isotope-selective detection .
- Single-Crystal XRD: Resolve bond angles and torsional strain in the cyclobutane ring. Correlate structural parameters (e.g., C=O bond length) with thermal stability using DSC/TGA .
Data Contradiction Analysis
Q. Conflicting reports exist on the steric vs. electronic effects of methyl groups in this compound. How can researchers design experiments to disentangle these factors?
Methodological Answer:
- Comparative Studies: Synthesize analogs with bulkier substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., CF) at the 2- and 3-positions. Measure reaction rates (e.g., nucleophilic additions) and compare Hammett plots.
- Solvent Polarity Experiments: Conduct reactions in solvents of varying polarity (e.g., hexane vs. DMSO) to isolate electronic effects. For steric analysis, use molecular volume calculations (e.g., Connolly surfaces) .
Tables for Key Parameters
| Property | Value/Technique | Reference |
|---|---|---|
| -NMR (CDCl) | δ 1.02 (s, 6H, 2-CH), δ 1.35 (s, 3H, 3-CH) | |
| -NMR (CDCl) | δ 22.1 (2-CH), δ 28.5 (3-CH), δ 215.4 (C=O) | |
| IR | 1748 cm | |
| Melting Point | -12°C (predicted via QSPR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
